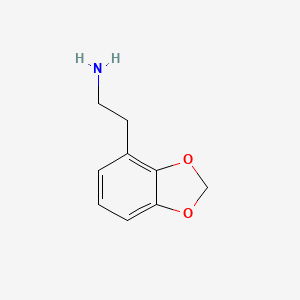

2-(1,3-Benzodioxole-4-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h1-3H,4-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQBCGOHTNBZHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33542-90-4 | |

| Record name | 2-(1,3-dioxaindan-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 1,3 Benzodioxole 4 Yl Ethanamine and Its Derivatives

Direct Synthesis of 2-(1,3-Benzodioxole-4-yl)ethanamine and Positional Isomers

The direct synthesis of this compound and its isomers, such as the 5-substituted analogue, involves carefully planned multi-step sequences. ontosight.ai The choice of starting materials and the synthetic route employed are crucial for achieving the desired substitution pattern on the benzodioxole ring.

Precursor Chemistry and Starting Material Selection

The synthesis of 2-arylethanamines, including the title compound, often begins with readily available precursors that can be chemically modified to introduce the desired functional groups. rsc.org Common starting materials include nitro compounds, acetonitrile (B52724) derivatives, and catechol derivatives.

Nitro Compounds: 4-Nitro-1,3-benzodioxole can serve as a precursor. The nitro group can be reduced to an amine, which can then be further elaborated to the ethanamine side chain. vulcanchem.com For instance, the catalytic hydrogenation of a nitroalkene derivative is a common strategy. sioc-journal.cn

Acetonitrile Derivatives: 2-(1,3-Benzodioxol-5-yl)acetonitrile is a key intermediate for the synthesis of the corresponding ethanamine. chemicalbook.com This approach involves the reduction of the nitrile group to a primary amine.

Catechol Derivatives: The synthesis can also start from catechol, which is used to construct the 1,3-benzodioxole (B145889) ring system. Subsequent functionalization at the desired position allows for the introduction of the ethanamine side chain. For example, 1,3-benzodioxole-4-carbaldehyde (B60654) can be a key intermediate.

Table 1: Key Precursors and their Synthetic Utility

| Precursor | Target Moiety | Relevant Transformations |

| 4-Nitro-1,3-benzodioxole | Amino group | Catalytic Hydrogenation, Chemical Reduction vulcanchem.comsioc-journal.cn |

| 2-(1,3-Benzodioxol-5-yl)acetonitrile | Ethanamine side chain | Nitrile Reduction chemicalbook.com |

| Catechol | 1,3-Benzodioxole ring | Cyclization with a methylene (B1212753) source |

| 1,3-Benzodioxole-4-carbaldehyde | Ethanamine side chain | Reductive Amination, Condensation Reactions smolecule.com |

Key Synthetic Routes and Reaction Mechanisms

Several synthetic routes can be employed to construct this compound and its isomers. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitro groups and nitriles. sioc-journal.cnunodc.org For example, the reduction of a substituted ω-nitrostyrene with a reducing agent like lithium aluminum hydride can yield the corresponding phenethylamine (B48288). wikipedia.org Similarly, the hydrogenation of 2-(7-methoxybenzo[d] acs.orgontosight.aidioxol-5-yl)acetonitrile using a platinum(IV) oxide catalyst affords the ethanamine derivative. chemicalbook.com

Reductive Amination: This powerful reaction involves the conversion of a carbonyl compound, such as an aldehyde or ketone, into an amine. organic-chemistry.org For instance, 1,3-benzodioxole-4-carbaldehyde can be reacted with an amine source in the presence of a reducing agent to form the desired ethanamine. smolecule.com Reductive amination of 1-phenyl-2-propanone is a key step in the synthesis of many amphetamine derivatives. unodc.org

Condensation Reactions: Condensation of ortho-lithiated N,N-dimethyl-(S)-1-phenethylamine with acyl chlorides is a method for synthesizing ortho-substituted phenethylamines. researchgate.net Another example involves the condensation of methyl 2-acylbenzoates with 2-arylethanamines. researchgate.net

Multi-Step Organic Synthesis: Often, the synthesis of these complex molecules requires a multi-step approach. ontosight.ai For example, a synthesis could involve the initial formation of the benzodioxole ring, followed by the introduction and modification of a side chain to form the ethanamine moiety. ontosight.ai

Functional Group Transformations and Stereochemical Control

During the synthesis, various functional group transformations are necessary. These can include the reduction of nitro and nitrile groups, oxidation of alcohols, and the formation of amides. researchgate.net

Stereochemical control is a critical aspect, particularly when synthesizing chiral derivatives. nih.gov Asymmetric synthesis methodologies have been developed to produce enantiomerically pure phenethylamines. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures. acs.orgwipo.int For instance, the stereoselective synthesis of α-branched amines can be accomplished by the nucleophilic addition of organometallic reagents to chiral imines. acs.org

Derivatization Strategies of the Ethanamine Moiety

The ethanamine moiety of this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially different properties. mdpi.com

N-Alkylation and N-Substitution Reactions

The nitrogen atom of the ethanamine can be readily alkylated or substituted to produce secondary and tertiary amines. mdpi.comnih.gov

N-Alkylation: This can be achieved by reacting the primary amine with alkyl halides or other alkylating agents. nih.govgoogle.com For example, the reaction with iodoethane (B44018) in the presence of a base like potassium carbonate leads to N-ethylation. nih.gov Reductive amination can also be used to introduce alkyl groups by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org

N-Substitution: A variety of substituents can be introduced on the nitrogen atom. For instance, N-benzylation has been shown to be a significant modification in the context of phenethylamine hallucinogens. mdpi.com The formation of amides through reaction with acyl chlorides is another common derivatization. researchgate.net

Table 2: Examples of N-Substituted Derivatives

| Derivative Type | Synthetic Method | Example Reagents |

| N-Alkyl | Reductive Amination, Reaction with Alkyl Halides organic-chemistry.orgnih.gov | Aldehydes/Ketones + Reducing Agent, Iodoethane nih.gov |

| N-Aryl | Not commonly described for this specific compound | - |

| N-Acyl | Reaction with Acyl Chlorides researchgate.net | Acyl Chlorides researchgate.net |

| N-Benzyl | Reductive Amination with Benzaldehyde nih.gov | Benzaldehyde + Reducing Agent nih.gov |

Formation of Amine Salts for Research and Stability Studies

Primary amines like this compound are basic and readily form salts with acids. wikipedia.org The formation of salts, particularly hydrochloride salts, is a common practice in pharmaceutical and chemical research. ontosight.aichemicalbook.com

Salt formation can significantly improve the solubility and stability of the parent compound. ontosight.ai Hydrochloride salts are often crystalline solids with well-defined melting points, which facilitates their purification and handling. wikipedia.orghmdb.ca For example, the hydrochloride salt of phenethylamine is a stable, crystalline solid. wikipedia.org The formation of a hydrochloride salt is typically achieved by treating a solution of the amine with hydrochloric acid. prepchem.com This increased stability can be advantageous for long-term storage and for conducting various research studies. ontosight.ai

Modifications and Derivatization of the Benzodioxole Ring

The benzodioxole ring is a key structural feature, and its modification allows for the fine-tuning of molecular properties.

Halogenation and Alkoxy Substitutions

Halogenation and the introduction of alkoxy groups are common strategies to alter the electronic and steric properties of the benzodioxole nucleus. For instance, derivatives of 2-amino-1-phenylethanol (B123470) can be substituted on the phenyl group with halogen atoms or alkoxy groups. googleapis.com The alkoxy groups themselves can be further substituted with groups like hydroxyl or other alkoxy moieties. googleapis.com Examples of substituted alkoxy groups include hydroxymethoxy, 2-hydroxyethoxy, and methoxymethoxy. googleapis.com

Incorporation into Fused Polycyclic Systems

The this compound scaffold can be incorporated into larger, more complex fused polycyclic systems. The synthesis of such systems often involves multi-step sequences and can be guided by the desired therapeutic target. For example, the synthesis of fused heteropolycyclic systems containing an indole (B1671886) moiety has been achieved through reactions with α,β-bifunctional oxygen, halogen, and nitrogen reagents. researchgate.net The development of novel synthetic methods, such as substrate-dependent divergent annulation reactions, has enabled the efficient synthesis of various polycyclic fused indoline (B122111) scaffolds. acs.org These methods can lead to the formation of complex ring systems, including tetracyclic fused ring (6-5-6-6/7/8) systems. acs.org

The table below showcases examples of fused polycyclic systems derived from related indole precursors, illustrating the structural diversity achievable.

| Compound Name | Molecular Formula | Key Synthetic Strategy |

| Tetrahydro-1H-pyridazino[3,4-b]indoles | C₁₉H₂₃ClN₄O₃ (for a specific derivative 3c) | [4 + 2] cycloaddition of indoles with 1,2-diaza-1,3-dienes. acs.org |

| Tetrahydropyrrolo[2,3-b]indoles | Not specified | [3 + 2] cycloaddition of indoles with 1,2-diaza-1,3-dienes. acs.org |

| Fused heteropolycyclic systems containing an indole moiety | Not specified | Reactions of isatin (B1672199) derivatives with α,β-bifunctional reagents. researchgate.net |

Synthesis of Bioisosteres and Amide Bond Surrogates

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. drughunter.com In the context of derivatives of this compound, this can involve replacing the amide bond with a surrogate to improve metabolic stability and pharmacokinetic profiles. drughunter.comnih.gov

Common amide bond surrogates include various heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, imidazoles, and tetrazoles. drughunter.comnih.gov These heterocycles can mimic the hydrogen bonding properties and planarity of the amide bond. nih.govmdpi.com For example, 1,4-disubstituted 1,2,3-triazoles are considered excellent isosteres for the trans-amide bond. mdpi.com The choice of bioisostere can significantly impact the biological activity of the resulting compound. nih.gov

The following table presents some common bioisosteres for the amide bond and their key features.

| Bioisostere | Key Features |

| 1,2,3-Triazole | Mimics the electronic and hydrogen-bonding properties of a trans-amide bond. mdpi.com |

| Oxadiazole | Can enhance metabolic stability and membrane permeability. nih.gov |

| Tetrazole | A well-known bioisostere of a carboxylic acid, but also used as an amide surrogate. nih.govtcichemicals.com |

| Imidazole | Can mimic hydrogen bonding properties of amides. drughunter.com |

Deuteration Strategies

Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed to alter the metabolic profile of a drug candidate. This modification can lead to a slower rate of metabolism, thereby improving pharmacokinetic properties. While specific examples of deuteration strategies for this compound were not found in the provided search results, this approach is a general and valuable tool in medicinal chemistry.

Catalytic and Advanced Synthetic Techniques

Modern synthetic chemistry offers a range of powerful tools for the construction of complex molecules, including derivatives of this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide efficient methods for constructing Csp²-Csp², Csp²-Csp, and Csp²-N bonds. libretexts.org

The Suzuki coupling, a prominent example, involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is widely used due to its mild reaction conditions and the commercial availability and stability of the boronic acid reagents.

While a specific application of Suzuki coupling to this compound was not detailed in the search results, the versatility of this and other palladium-catalyzed reactions like the Negishi and Stille couplings makes them highly applicable for the synthesis and derivatization of such compounds. libretexts.orgnih.gov The general catalytic cycle for these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com

The table below summarizes some key palladium-catalyzed cross-coupling reactions.

| Reaction Name | Nucleophile | Electrophile | Key Features |

| Suzuki Coupling | Organoboron compound | Halide, Triflate | Mild conditions, stable reagents. libretexts.org |

| Negishi Coupling | Organozinc compound | Halide, Tosylate | High functional group tolerance. nih.gov |

| Stille Coupling | Organotin compound | Halide, Triflate | Tolerant of a wide range of functional groups. libretexts.org |

| Heck Coupling | Alkene | Halide, Triflate | Forms a new C-C bond to an sp² carbon. libretexts.org |

| Buchwald-Hartwig Amination | Amine | Halide, Triflate | Forms a C-N bond. youtube.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. arkat-usa.orgnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of this compound. arkat-usa.orgnih.gov

In a representative example, the synthesis of 3,4-dihydro-2H-benzo[b] Current time information in Meløy, NO.oxazines from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides was significantly improved using microwave irradiation. arkat-usa.org The reaction time was reduced to 3-5 minutes at 100°C, and the process was more solvent-efficient and yielded purer products. arkat-usa.org Similarly, the synthesis of novel 2-oxindole derivatives through microwave-assisted decarboxylative condensation demonstrated high yields (up to 98%) within short reaction times (5–10 minutes). mdpi.com

The key advantages of microwave-assisted synthesis in the context of benzodioxole derivatives include:

Rapid Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. nih.govscholarsresearchlibrary.com

Improved Yields and Purity: The focused heating can minimize side reactions, leading to cleaner reaction profiles and higher isolated yields. arkat-usa.orgscholarsresearchlibrary.com

Energy Efficiency: Microwave synthesis is generally more energy-efficient due to targeted heating of the reaction mixture.

| Reactants | Product | Conditions | Yield | Reference |

| 2-aminophenol, 4-nitro benzaldehyde, 4-bromophenacyl bromide | 2H-Benzo[b] Current time information in Meløy, NO.oxazine derivative | Cs2CO3, aq. ethanol, microwave, 100°C, 3-5 min | Good | arkat-usa.org |

| Substituted isatins, malonic/cyanoacetic acids | 3-hydroxy-2-oxindole derivatives | Microwave, 5-10 min | Up to 98% | mdpi.com |

| 3-oxo-2-arylhydrazonopropanals, acetoacetanilide | 4-arylazo-5-hydroxy-benzamide derivatives | DBU, 1,4-dioxane, microwave | 68% | nih.gov |

Continuous Flow Reactor Applications and Scale-Up Methodologies

Continuous flow chemistry offers significant advantages for the synthesis and scale-up of chemical processes, including improved safety, better heat and mass transfer, and enhanced process control. google.comcorning.com These benefits are particularly relevant for the production of this compound and its derivatives, where consistent product quality and efficient scale-up are crucial.

The application of continuous flow technology facilitates seamless scale-up from laboratory to industrial production. corning.com By running the reactor for extended periods, large quantities of the target compound can be produced without the need to re-optimize reaction conditions. beilstein-journals.org This approach has been used for various transformations, including hydrogenations and photolysis reactions, which are relevant to the synthesis of complex molecules. google.combeilstein-journals.org

| Reaction Type | Reactor Type | Key Advantages | Reference |

| Acylation of 1,3-benzodioxole | Packed bed reactor | High conversion and selectivity, catalyst recyclability | mdpi.com |

| Photolysis of aryl azides | FEP tubing photoreactor | Minimized secondary reactions, simple scale-up | beilstein-journals.org |

| General high-temperature/pressure reactions | Resistively heated flow reactor | Rapid heating, safe operation at high T/P | diva-portal.org |

Enantioselective Synthesis for Chiral Analogs (e.g., Chiral Auxiliaries, HPLC Resolution)

The synthesis of enantiomerically pure chiral analogs of this compound is of significant interest due to the stereospecific nature of biological interactions. Enantioselective synthesis can be achieved through various methods, including the use of chiral auxiliaries and chiral high-performance liquid chromatography (HPLC) for resolution. sigmaaldrich.comresearchgate.net

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comresearchgate.net After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com For example, (S)-1-phenylethylamine has been used as a chiral auxiliary in the synthesis of optically active azetidine-2,4-dicarboxylic acids. rsc.org Oxazolidinones are another class of widely used chiral auxiliaries, particularly in asymmetric alkylation and aldol (B89426) reactions. researchgate.netnih.gov

HPLC Resolution: Chiral HPLC is a powerful technique for the separation of enantiomers. researchgate.netmdpi.com This can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. researchgate.netresearchgate.net Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for the direct separation of a broad range of chiral compounds. mdpi.comnih.gov For instance, a chiral HPLC method was developed for the simultaneous determination of diastereoisomeric and enantiomeric impurities of a key intermediate in the synthesis of tadalafil (B1681874), which contains a 1,3-benzodioxole moiety. nih.gov

| Method | Description | Example Application | Reference |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to control stereochemistry. | Use of (S)-1-phenylethylamine for asymmetric synthesis of azetidines. | rsc.org |

| Chiral HPLC (Direct) | Separation of enantiomers on a chiral stationary phase. | Separation of tadalafil intermediate isomers on an Ultron ES-OVM column. | nih.gov |

| Chiral HPLC (Indirect) | Derivatization with a chiral agent to form diastereomers for separation on an achiral column. | Resolution of chiral drugs after derivatization. | researchgate.net |

Impurity Profiling and Side Reaction Analysis in Synthetic Pathways

Impurity profiling is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry, as it helps to identify and quantify impurities that may affect the safety and efficacy of the final product. uts.edu.auscribd.com The analysis of side reactions provides valuable insights into the reaction mechanism and allows for the optimization of reaction conditions to minimize the formation of unwanted by-products. uts.edu.auresearchgate.net

In the synthesis of 3,4-methylenedioxyamphetamine (MDA), a derivative of this compound, several route-specific and condition-specific impurities have been identified. uts.edu.auscribd.com For example, the formation of N-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]-α-methyl-1,3-benzodioxole-5-ethanamine occurs through the nucleophilic addition of MDA to the intermediate 3,4-methylenedioxyphenylpropan-2-one (MDP2P). uts.edu.au Other identified impurities include α-methyl-1,3-benzodioxole-5-propanenitrile, which forms from the dehydration of an oxime intermediate under acidic conditions. uts.edu.au

The synthesis of related compounds, such as methylone from catechol, also reveals a range of impurities. researchgate.netnih.gov These can include dimers and trimers of the 1,3-benzodioxole intermediate, as well as various methylene-bridged and substituted derivatives. researchgate.netnih.gov The identification of these impurities is typically carried out using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov

| Synthetic Target | Identified Impurity | Origin of Impurity | Analytical Technique | Reference |

| 3,4-Methylenedioxyamphetamine (MDA) | N-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]-α-methyl-1,3-benzodioxole-5-ethanamine | Nucleophilic addition of MDA to MDP2P | GC-MS | uts.edu.au |

| 3,4-Methylenedioxyamphetamine (MDA) | α-methyl-1,3-benzodioxole-5-propanenitrile | Dehydration of oxime intermediate | GC-MS, NMR | uts.edu.au |

| Methylone | 1,3-benzodioxole dimer/trimer | Side reaction during formation of 1,3-benzodioxole | GC-MS, NMR | researchgate.netnih.gov |

| Methylone | 1-(1,3-benzodioxol-5-yl)-N-methyl-propan-1-imine | Side reaction during reductive amination | GC-MS, NMR | researchgate.netnih.gov |

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Analysis for Compound Identification and Structure Confirmation

Spectroscopic techniques are fundamental in confirming the identity and structural features of 2-(1,3-Benzodioxole-4-yl)ethanamine. Each method offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR spectra provide a map of the carbon and hydrogen framework.

¹H-NMR: In the proton NMR spectrum of this compound, specific signals correspond to the different types of protons in the molecule. The protons on the ethylamine (B1201723) side chain and the aromatic protons of the benzodioxole ring will appear at distinct chemical shifts, and their splitting patterns will reveal neighboring protons.

¹³C-NMR: The ¹³C-NMR spectrum provides information on the different carbon environments. The spectrum for a related compound, 1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine, shows characteristic peaks for the carbons in the benzodioxole ring and the aliphatic side chain. nih.gov For 2,3-MDMA, which shares the benzodioxole core, distinct signals for the carbons of this ring system are also observed. mzcloud.org

| Atom Type | Observed Chemical Shift (ppm) - Example Data for a Related Compound |

|---|---|

| Aromatic CH | ~6.5 - 6.8 |

| OCH₂O | ~5.9 |

| CH₂-N | ~2.9 |

| Ar-CH₂ | ~2.7 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H stretching), the aromatic ring (C-H and C=C stretching), and the ether linkages of the benzodioxole group (C-O stretching). For instance, the hydrochloride salt of a similar compound, MDE, exhibits specific IR absorption bands when analyzed as a KBr pellet. nih.gov

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch (ether) | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The benzodioxole ring system in this compound is expected to produce characteristic absorption peaks in the UV region. A related compound, 2-(1,3-Benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine, is noted to have a benzodioxole ring that contributes to its UV absorption profile.

Mass Spectrometry (MS, HRMS, GC-MS, EI/CI-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the molecular formula. scispace.com Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates components of a mixture before mass analysis and is frequently used in the analysis of phenethylamine (B48288) derivatives. nih.govindustry.gov.au

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns that can help to elucidate the structure. For the related compound 2-(3,4-Methylenedioxyphenyl)ethylamine, the mass spectrum shows a molecular ion at m/z 165 and a base peak at m/z 136, corresponding to the loss of the ethylamine side chain. nih.gov

X-ray Crystallography and Electron Diffraction for Solid-State Structure

To understand the three-dimensional arrangement of atoms in the solid state, X-ray crystallography and electron diffraction are the definitive methods.

Single-Crystal X-ray Diffraction Studies

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.4067 (5) |

| b (Å) | 6.8534 (3) |

| c (Å) | 23.2437 (12) |

| β (°) | 94.627 (2) |

| Volume (ų) | 1652.37 (14) |

| Z | 4 |

Micro-Electron Diffraction (MicroED) for Organic Crystals

Micro-Electron Diffraction (MicroED) has emerged as a powerful technique for determining the three-dimensional structures of organic molecules from nanocrystals, which are often a billionth the size of crystals required for conventional X-ray crystallography. escholarship.org This method is particularly advantageous when dealing with samples that are difficult to crystallize into larger forms, a common challenge in pharmaceutical and chemical research. rigaku.com

The MicroED technique utilizes a low-dose electron beam to collect diffraction data from continuously rotating micro- or nanosized 3D crystals. escholarship.org The data are recorded as a movie, with each frame capturing a segment of the reciprocal space. Standard crystallographic software can then process this data to generate a detailed 3D model of the molecule. escholarship.org This approach is especially valuable in early drug discovery and development, where only small quantities of a compound may be available, and it can be used to identify different crystalline forms (polymorphs). rigaku.com The ability of MicroED to work with imperfect and impure samples further enhances its utility in characterizing novel compounds like this compound. rigaku.com

Recent advancements in MicroED have continuously improved data quality, enabling the ab initio structure determination of even complex macromolecules. researchgate.net The development of sensitive detectors with fast readout capabilities has been crucial in accurately recording diffraction intensities at low electron exposure rates. researchgate.net

Analysis of Unit-Cell Contents, Stacking Interactions, and Intermolecular Forces

A comprehensive understanding of a crystalline solid requires not only the determination of the molecular structure but also an analysis of how the molecules are arranged within the crystal lattice. This includes examining the contents of the unit cell, the fundamental repeating unit of the crystal, and the various non-covalent interactions that hold the molecules together. For this compound, these interactions are critical in defining its solid-state properties.

Key intermolecular forces that are typically analyzed include:

π–π interactions: These interactions occur between the aromatic rings of adjacent molecules. The electron-rich π systems of the benzodioxole moieties can stack on top of each other, contributing to the stability of the crystal lattice. The geometry of this stacking (e.g., face-to-face or offset) can have a significant impact on the physical properties of the compound.

The analysis of these forces provides valuable insights into the polymorphism of the compound, as different crystalline forms will exhibit distinct patterns of intermolecular interactions.

Chromatographic Methods for Separation and Purification

Chromatography is an indispensable tool for the separation, purification, and analysis of chemical compounds. For this compound, both flash chromatography and high-performance liquid chromatography (HPLC) play crucial roles.

Flash Chromatography (e.g., C18 columns)

Flash chromatography is a rapid and efficient purification technique that utilizes medium pressure to drive the mobile phase through a column packed with a stationary phase. For the purification of amine-containing compounds like this compound, reversed-phase flash chromatography using C18-functionalized silica (B1680970) gel columns is a common choice. biotage.comresearchgate.net

In this method, a less polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) is used to elute the compound from the non-polar C18 stationary phase. phenomenex.com The polarity of the mobile phase can be adjusted to optimize the separation of the target compound from impurities. biotage.com For ionic compounds, the addition of buffers or pH modifiers to the mobile phase can significantly improve the separation by controlling the ionization state of the analyte. biotage.com Flash chromatography is often used as a preliminary purification step to isolate the compound of interest from a crude reaction mixture before further purification by HPLC. phenomenex.com

Table 1: Typical Parameters for Flash Chromatography of Amine Compounds

| Parameter | Typical Value/Condition |

|---|---|

| Stationary Phase | C18-functionalized silica gel |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradients |

| Additives | Volatile buffers (e.g., ammonium (B1175870) acetate) or pH modifiers (e.g., TFA, formic acid) to improve peak shape for ionic compounds. biotage.com |

| Detection | UV, Evaporative Light Scattering Detector (ELSD) |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-performance liquid chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of a compound and, in the case of chiral molecules, to quantify the enantiomeric excess (e.e.). For this compound, which is chiral, HPLC is a critical analytical method.

To determine the enantiomeric excess, a chiral stationary phase (CSP) is typically employed. These stationary phases are designed to interact differently with the two enantiomers, leading to their separation. Alternatively, an indirect method can be used where the enantiomers are first derivatized with a chiral reagent to form diastereomers. researchgate.netnih.gov These diastereomers can then be separated on a standard achiral HPLC column, such as a C18 column. nih.gov

The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Table 2: HPLC Methods for Chiral Amine Analysis

| Method | Description |

|---|---|

| Direct Method | Utilizes a chiral stationary phase (CSP) to directly separate the enantiomers. |

| Indirect Method | Involves pre-column derivatization with a chiral derivatizing agent to form diastereomers, which are then separated on an achiral column (e.g., C18). researchgate.netscribd.com |

Chiroptical Techniques for Stereochemical Characterization

Chiroptical techniques are essential for characterizing the stereochemistry of chiral molecules by measuring their differential interaction with polarized light.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess

Circular dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. fz-juelich.decreative-proteomics.com This differential absorption gives rise to a CD spectrum, which is unique for each enantiomer and is a mirror image for the opposing enantiomer.

CD spectroscopy can be used to determine the enantiomeric excess of a sample of this compound. By comparing the CD spectrum of a sample of unknown enantiomeric composition to the spectra of the pure enantiomers, the relative concentrations of the two enantiomers can be determined. nih.gov This method can be applied to both liquid and solid samples. rsc.org The combination of HPLC and CD spectroscopy, where the CD detector is used in-line with the HPLC separation, provides a highly reliable method for determining enantiomeric excess. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Trifluoroacetic acid (TFA) |

| Formic acid |

Computational and Theoretical Studies on Molecular Structure, Reactivity, and Interactions

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-(1,3-Benzodioxole-4-yl)ethanamine. These methods, particularly those based on Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has become a standard tool for investigating the structural and electronic properties of molecules. bhu.ac.in For this compound, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can be employed to optimize the molecular geometry and predict various chemical parameters. bhu.ac.in These calculations are crucial for studying reaction mechanisms involving this compound. For instance, DFT can elucidate the pathways of metabolic reactions or the synthesis of derivatives by mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies. zsmu.edu.ua This theoretical approach allows for a deeper understanding of the chemical transformations the molecule can undergo. zsmu.edu.ua

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Differences (ΔE)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference (ΔE) between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity, whereas a smaller gap indicates a more reactive molecule. aimspress.comnih.gov

For this compound, the HOMO is expected to be localized on the electron-rich benzodioxole ring system, while the LUMO would be distributed more across the entire molecule. The HOMO-LUMO gap can predict the molecule's susceptibility to charge transfer interactions. aimspress.com

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -0.8 |

| ΔE (HOMO-LUMO Gap) | 5.7 |

Note: These are representative values based on similar compounds and may vary depending on the specific computational method and basis set used.

Population Analysis (Mulliken, Fukui) for Electron Distribution and Active Centers

Population analysis methods, such as Mulliken and Fukui analyses, are used to determine the partial atomic charges and identify the most reactive sites within a molecule. bhu.ac.in Mulliken population analysis provides a straightforward way to quantify the charge distribution across the atoms of this compound. bhu.ac.in This information is valuable for understanding intermolecular interactions.

Fukui functions are used to predict the sites for nucleophilic and electrophilic attack. By analyzing the changes in electron density, one can identify the atoms most likely to donate or accept electrons, thus pinpointing the active centers for various chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms (conformers). This is typically achieved by systematically rotating the single bonds in the ethylamine (B1201723) side chain and calculating the potential energy of each resulting conformation.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. uq.edu.au By simulating the movements of the atoms and the interactions between them, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent or a biological receptor. This information is crucial for understanding its pharmacokinetic and pharmacodynamic properties. uq.edu.au

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. bhu.ac.in It helps to identify the electron-rich (negative potential) and electron-poor (positive potential) regions. bhu.ac.in For this compound, the MEP map would likely show negative potential around the oxygen atoms of the benzodioxole group and the nitrogen atom of the ethanamine side chain, indicating these are sites for electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential. bhu.ac.in MEP maps are valuable tools for predicting how the molecule will interact with other molecules, such as biological targets. aimspress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling in Compound Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. jksus.org In the context of this compound and its derivatives, QSAR studies can be used to predict the biological activity of new, unsynthesized compounds. mdpi.com By identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence activity, QSAR models can guide the design of more potent and selective molecules. researchgate.net This approach significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. jksus.orgdokumen.pub

Molecular Docking and Binding Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a protein target.

While specific molecular docking studies on this compound are not extensively documented in publicly available research, studies on structurally related 1,3-benzodioxole (B145889) derivatives provide significant insights into its potential binding modes with various proteins.

α-Amylase: Molecular docking studies on a series of 1,3-benzodioxole derivatives have shown their potential to inhibit α-amylase, a key enzyme in carbohydrate metabolism. nih.govresearchgate.net These studies reveal that the benzodioxole ring is a crucial pharmacophore that establishes strong binding interactions within the enzyme's active site. nih.gov For instance, derivatives with a carboxylic acid group have demonstrated potent inhibitory activity, suggesting that the ethanamine moiety of this compound could play a significant role in its interaction with the enzyme. nih.govresearchgate.net The ethanamine group could potentially form hydrogen bonds with key catalytic residues.

Tubulin Protein: The 1,3-benzodioxole moiety is a structural feature in several known tubulin polymerization inhibitors, such as noscapine (B1679977) and its analogues. researchgate.netnih.gov Molecular docking studies of these compounds have elucidated their binding at the colchicine (B1669291) binding site of tubulin. researchgate.net Research on noscapine analogues with modifications on the 1,3-benzodioxole ring has shown that this part of the molecule is critical for its anti-mitotic activity. nih.gov It is plausible that this compound could also bind within this pocket, with the benzodioxole ring forming hydrophobic interactions and the ethanamine group potentially forming hydrogen bonds with nearby amino acid residues. One study on a related compound, Benzo nih.govnih.govdioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide, suggests that it targets tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

Gli Proteins: There is currently a lack of specific molecular docking studies investigating the interaction between this compound or its close derivatives and Gli proteins, which are key components of the Hedgehog signaling pathway. Further computational research is needed to explore this potential interaction.

The stability of a ligand-protein complex is determined by the sum of various non-covalent interactions. Computational studies on 1,3-benzodioxole derivatives have highlighted the importance of these forces in their binding to protein targets.

Interactions with α-Amylase: Docking studies of benzodioxole derivatives with α-amylase have identified key interactions with amino acid residues in the active site. nih.govresearchgate.net The benzodioxole ring typically engages in hydrophobic and π-π stacking interactions with aromatic residues. nih.gov For example, interactions with residues such as Isoleucine 235 (Ile235) and Histidine 201 (His201) have been noted. nih.gov The ethanamine group of this compound would be expected to form hydrogen bonds with acidic residues like Glutamic acid 233 (E233), which is a critical catalytic residue. nih.gov

Interactions with Tubulin: In the context of tubulin inhibition, the 1,3-benzodioxole ring of related compounds has been shown to fit into a hydrophobic pocket in the colchicine binding site. This binding is stabilized by Van der Waals forces and potential π-π stacking interactions with aromatic residues. The amino group of the ethanamine side chain could act as a hydrogen bond donor, interacting with nearby acceptor sites on the protein. X-ray crystallography studies of a deuterated noscapine derivative have provided high-resolution structural details of these key interactions within the tubulin binding site. nih.gov

Table 1: Predicted Non-Covalent Interactions of 1,3-Benzodioxole Derivatives with Protein Targets

| Target Protein | Interacting Residues (Examples) | Type of Interaction | Reference |

|---|---|---|---|

| α-Amylase | E233, H201, I235 | Hydrogen Bonding, π-π Stacking, Hydrophobic | nih.gov |

| Tubulin | Colchicine Binding Site Residues | Hydrophobic, Van der Waals, Hydrogen Bonding | researchgate.netnih.gov |

Pharmacophore Modeling for Target Identification and Ligand Filtering

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity.

While no specific pharmacophore models have been developed exclusively for this compound, models for inhibitors of its potential targets that include the 1,3-benzodioxole scaffold can provide valuable insights.

For α-amylase inhibitors , key pharmacophoric features identified from studies on benzodioxole derivatives include the benzodioxole ring itself as a hydrophobic feature, along with hydrogen bond donors and acceptors from substituents. nih.gov The presence of a carboxylic acid or a similar polar group has been highlighted as important for activity. nih.govresearchgate.net

For tubulin inhibitors targeting the colchicine site, pharmacophore models often consist of one or two aromatic/hydrophobic regions, a hydrogen bond acceptor, and a hydrogen bond donor. nih.gov The 1,3-benzodioxole ring can fulfill the requirement for a hydrophobic/aromatic feature. The ethanamine moiety of this compound could serve as both a hydrogen bond donor and acceptor. Such models are valuable tools for virtual screening of compound libraries to identify new potential tubulin inhibitors. nih.govnih.gov

Table 2: General Pharmacophoric Features for Relevant Target Inhibitors

| Target | Key Pharmacophoric Features | Reference |

|---|---|---|

| α-Amylase Inhibitors | Benzodioxole ring (hydrophobic), Hydrogen bond donor/acceptor | nih.govresearchgate.net |

| Tubulin Inhibitors (Colchicine Site) | Aromatic/hydrophobic region, Hydrogen bond acceptor, Hydrogen bond donor | nih.govnih.gov |

Molecular and Biochemical Investigations Non Clinical Context

Elucidation of Molecular Mechanisms of Action (General Principles)

The molecular mechanism of action of 2-(1,3-Benzodioxole-4-yl)ethanamine and its derivatives involves interactions with various molecular targets, including enzymes and receptors. The core structure, featuring a benzodioxole ring, is crucial for its biological activities. This electron-rich aromatic system is known to enhance molecular interactions within biological systems. The ethanamine side chain further contributes to its ability to bind to specific sites on proteins and other macromolecules.

Derivatives of this compound are investigated for their potential to modulate cellular signaling pathways. For instance, some related compounds have been shown to influence pathways related to cell proliferation and apoptosis, the process of programmed cell death. The structural similarity of these compounds to known psychoactive substances also directs research towards understanding their interactions with neurotransmitter systems. solubilityofthings.com

Interaction with Biological Macromolecules

Investigations of Hydrogen Bonding and Other Non-Covalent Interactions with Proteins and Nucleic Acids

The interaction of this compound and its analogs with biological macromolecules like proteins and nucleic acids is governed by a variety of non-covalent forces. rsc.org These interactions, while weaker than covalent bonds, are critical for determining the structure and function of biological molecules and how they recognize and bind to ligands. rsc.orggatech.edu

Hydrogen Bonding: The ethanamine portion of the molecule, with its amine group, can act as a hydrogen bond donor. The oxygen atoms in the benzodioxole ring can act as hydrogen bond acceptors. These hydrogen bonds can form with amino acid residues in proteins or with the bases, sugars, and phosphate (B84403) backbone of nucleic acids. nih.gov The strength of these hydrogen bonds can range from weak (1-5 kcal/mol) to moderate (3-12 kcal/mol). gatech.edu The precise geometry of these hydrogen bonds, including the distance and orientation between the donor and acceptor atoms, is a significant factor in the specificity of binding. nih.gov

Other Non-Covalent Interactions:

π-π Interactions: The aromatic benzodioxole ring can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan in proteins, or with the bases in nucleic acids.

Hydrophobic Interactions: The nonpolar parts of the molecule can interact favorably with nonpolar regions of proteins or nucleic acids, driven by the hydrophobic effect.

van der Waals Forces: These are weak, short-range attractive forces that occur between all atoms and molecules.

Studies on Disruption of Cellular Processes (e.g., Microtubule Dynamics, Cell Cycle Effects)

Derivatives of the 1,3-benzodioxole (B145889) structure have been investigated for their effects on fundamental cellular processes, particularly microtubule dynamics and the cell cycle. Microtubules are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.

Some compounds containing the benzodioxole moiety have been found to inhibit tubulin polymerization, the process by which tubulin proteins assemble to form microtubules. researchgate.net By disrupting microtubule dynamics, these compounds can lead to an arrest of the cell cycle, typically at the G2/M phase, which is the transition from the second gap phase to mitosis. researchgate.netresearchgate.net This cell cycle arrest can, in turn, trigger apoptosis. researchgate.net

For example, studies on certain arylthioindole derivatives, which may share structural similarities with benzodioxole compounds, have demonstrated that potent antitubulin agents can cause a significant increase in the percentage of cells in the G2/M phase of the cell cycle. csic.es Similarly, research on other benzodioxole derivatives has shown their ability to induce cell cycle arrest and apoptosis in cancer cell lines. researchgate.netresearchgate.net These findings highlight the potential of this chemical scaffold to interfere with critical cellular machinery.

Receptor Binding Studies

Interaction with Neurotransmitter Receptors (e.g., Serotonin (B10506) (5-HT) Receptor Subtypes, Adrenergic Receptors)

The structural resemblance of this compound and its derivatives to endogenous monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) suggests potential interactions with their respective receptors. wikipedia.org Research has focused on characterizing the binding of these compounds to various neurotransmitter receptor subtypes.

Serotonin (5-HT) Receptors: Many compounds with the benzodioxole core structure are known to interact with serotonin receptors. google.comgoogle.com For instance, 3,4-methylenedioxymethamphetamine (MDMA), a well-known derivative, primarily acts on the serotonergic system. wikipedia.orguwa.edu.au Radioligand binding assays have been used to determine the affinity of novel benzotriazinone derivatives for 5-HT1A receptors, with some showing high affinity and selectivity over other 5-HT receptor subtypes like 5-HT2A and 5-HT2C. nih.gov

Adrenergic and Dopamine Receptors: In addition to serotonin receptors, some of these compounds have been evaluated for their binding to adrenergic and dopamine receptors. nih.gov Understanding the full receptor binding profile is crucial for elucidating the complete pharmacological effects of these molecules.

The table below summarizes the binding affinities of a related compound, MDMA, to various monoamine transporters, which are key proteins involved in neurotransmitter signaling.

| Target | Binding Affinity (Ki in nM) |

| Sodium-dependent serotonin transporter | 14 |

| Sodium-dependent dopamine transporter | 8 |

| Sodium-dependent noradrenaline transporter | 4 |

| Data for MDMA, a related compound. bindingdb.org |

Competitive Binding Assays for Functional Analysis

Competitive binding assays are a fundamental tool for characterizing the interaction of a compound with a receptor. In these assays, the ability of an unlabeled compound (the "competitor," such as a this compound derivative) to displace a radiolabeled ligand with known binding characteristics from its receptor is measured.

The results of these assays are typically expressed as the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand. The IC50 value can then be used to calculate the inhibition constant (Ki), which reflects the affinity of the competitor for the receptor.

These assays are crucial for:

Determining Binding Affinity: Quantifying how strongly a compound binds to a specific receptor subtype.

Assessing Selectivity: Comparing the binding affinity of a compound across a panel of different receptors to determine its selectivity profile. For example, a compound may show high affinity for 5-HT1A receptors but low affinity for 5-HT2A or adrenergic receptors. nih.gov

Structure-Activity Relationship (SAR) Studies: Evaluating how modifications to the chemical structure of a compound affect its binding affinity and selectivity. This information is vital for the rational design of new compounds with desired pharmacological properties.

For example, competitive binding assays have been instrumental in identifying novel benzotriazinone derivatives with subnanomolar affinity for the 5-HT1A receptor and high selectivity over other receptors. nih.gov

Enzyme Interaction and Modulation Studies

Research into the 1,3-benzodioxole class of compounds has uncovered a range of interactions with clinically and biologically relevant enzymes. These studies, conducted in non-clinical settings, provide foundational knowledge on their potential modulatory effects.

Enzyme Inhibition Mechanism Investigations

Derivatives of 1,3-benzodioxole have been evaluated for their inhibitory activity against several enzymes, demonstrating varied potency and mechanisms.

α-Amylase: This enzyme is a key player in carbohydrate metabolism. Studies on benzodioxole derivatives have shown their potential as α-amylase inhibitors. For instance, a series of benzodioxole aryl acetic acid derivatives demonstrated more potent inhibitory activity compared to their aryl acetate (B1210297) counterparts, suggesting that the presence of a carboxylic acid functional group is crucial for the interaction. d-nb.info The most active compounds from one study, specifically derivatives 4b and 4f, exhibited IC₅₀ values of 1.25 and 1.11 µg/ml, respectively, indicating a significantly higher potency than the standard, acarbose. d-nb.info This highlights the therapeutic potential of targeting hyperglycemia by controlling starch digestion. mdpi.com

Tyrosinase: As a key enzyme in melanin (B1238610) synthesis, tyrosinase is a major target for agents developed for cosmetic and medicinal applications to address hyperpigmentation. nih.govsemanticscholar.org While a vast number of natural and synthetic compounds are known to inhibit tyrosinase, specific investigations into this compound are not extensively detailed in the provided context. However, the broader class of phenolic compounds and their derivatives are frequently studied for this activity. nih.govresearchgate.net The inhibition of tyrosinase can prevent the browning of fruits and is a sought-after property in the food and agriculture industries. nih.gov

Lactate Dehydrogenase (LDH): LDH, particularly the LDHA isoform, is crucial for energy production in many cancer cells through aerobic glycolysis, a phenomenon known as the Warburg effect. nih.govnih.govresearchgate.net Consequently, inhibiting LDHA is a promising strategy in cancer therapy. nih.govfrontiersin.org Research has identified new 1,3-benzodioxole derivatives as potential small molecule inhibitors of LDHA. nih.govnih.gov In one study, two synthesized compounds, referred to as compound 2 and compound 10, showed selective LDHA inhibition with IC₅₀ values of 13.63 µM and 47.2 µM, respectively. nih.govnih.govresearchgate.net These findings suggest that the 1,3-benzodioxole structure can serve as a scaffold for developing novel LDHA inhibitors. nih.gov

Fatty Acid Amide Hydrolase (FAAH): FAAH is an enzyme that modulates endogenous signaling compounds like anandamide, which is involved in pain and sleep regulation. nih.govnih.gov Inhibition of FAAH is a target for developing analgesics. nih.gov Certain organophosphorus compounds, including some containing a 4H-1,3,2-benzodioxaphosphorin 2-oxide (BDPO) structure, have been identified as potent FAAH inhibitors in vitro, showing significantly higher potency for FAAH compared to acetylcholinesterase (AChE). nih.gov

Dopamine β-Hydroxylase (DBH): This copper-containing enzyme is responsible for converting dopamine to norepinephrine. nih.gov Inhibitors of DBH are investigated for various therapeutic applications. The mechanism of inhibition often involves the formation of a benzylic radical intermediate at the enzyme's active site. nih.gov While extensive research on this compound itself as a DBH inhibitor is limited, modified 2-phenethylamines have been explored as potential ligands for this enzyme. mdpi.com

Table 1: Inhibitory Activity of Selected 1,3-Benzodioxole Derivatives

| Enzyme Target | Derivative/Compound | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| α-Amylase | Benzodioxole aryl acetic acid (4b) | 1.25 µg/ml | d-nb.info |

| α-Amylase | Benzodioxole aryl acetic acid (4f) | 1.11 µg/ml | d-nb.info |

| Lactate Dehydrogenase A (LDHA) | Compound 2 (a 1,3-benzodioxole derivative) | 13.63 µM | nih.govnih.gov |

| Lactate Dehydrogenase A (LDHA) | Compound 10 (a 1,3-benzodioxole derivative) | 47.2 µM | nih.govnih.gov |

Characterization of Enzyme Active Site Interactions

Understanding how these molecules bind to their enzymatic targets is crucial for rational drug design. Molecular docking studies performed on 1,3-benzodioxole derivatives have provided insights into their binding modes. For α-amylase, the interaction maps suggest that the carboxylic acid group, the benzodioxole ring itself, and halogen or methoxy (B1213986) substitutions on the aryl ring are important features for binding within the enzyme's active site. researchgate.net In the case of LDH inhibitors, the presence of two aromatic rings and a trifluoromethyl (-CF3) moiety appeared to contribute significantly to their inhibitory activity. nih.govnih.gov For dopamine β-hydroxylase, inhibitors are thought to interact with the copper-containing active site, leading to the formation of radical intermediates that inactivate the enzyme. nih.gov

Studies on Metabolic Stability and Biotransformation Pathways (In Vitro Models)

The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile. In vitro models, particularly using liver microsomes, are standard tools for these investigations. nih.gov

Microsomal Metabolism Investigations (e.g., Liver Microsome Assays)

Liver microsomes contain a high concentration of drug-metabolizing enzymes, especially cytochrome P450s (CYPs), making them an excellent system for studying metabolic stability. nih.gov Studies on compounds with a 1,3-benzodioxole ring, such as the drug sitaxentan, have demonstrated that this moiety can be metabolically active. acs.org In vitro assays using liver microsomes from various species (human, rat, mouse, dog) are employed to assess the rate of metabolism and identify inter-species differences. frontiersin.org For example, the metabolism of 1-phenyl-2-(2-benzothiazolinone-3-yl)ethanone in rat liver microsomes resulted in its reduction to the corresponding alcohol derivative. nih.gov

Identification and Characterization of Metabolites

A key metabolic transformation for compounds containing a methylenedioxy bridge, like the 1,3-benzodioxole ring, is its cleavage. This process, known as O-dealkylation or demethyleneation, is often catalyzed by P450 enzymes. acs.orgscienceopen.com

O-demethylation products and Catechol derivatives: The enzymatic opening of the methylenedioxy ring results in the formation of a catechol (a dihydroxybenzene derivative). acs.orgscienceopen.com

O-quinone formation: These catechol metabolites are susceptible to further oxidation, which can be catalyzed by enzymes like peroxidases or P450s, to form highly reactive ortho-quinones (o-quinones). acs.orgscienceopen.com

GSH adducts: Due to their electrophilic nature, o-quinones can readily react with cellular nucleophiles. A common pathway is the formation of conjugates with glutathione (B108866) (GSH), a major cellular antioxidant. scienceopen.com The detection of these GSH adducts in microsomal incubations serves as evidence for the formation of the transient o-quinone metabolites. acs.orgnih.gov For instance, a glutathione conjugate of the sitaxentan quinone reactive metabolite has been successfully trapped and characterized in vitro using liver microsomes from multiple species, including humans. acs.org

Table 2: Primary Metabolic Pathway of the 1,3-Benzodioxole Moiety

| Metabolic Step | Description | Key Intermediates/Products | Reference |

|---|---|---|---|

| 1. O-Dealkylation (Demethyleneation) | P450-catalyzed cleavage of the methylenedioxy ring. | Catechol derivative | acs.orgscienceopen.com |

| 2. Oxidation | Two-electron oxidation of the catechol intermediate. | o-Quinone | acs.orgscienceopen.com |

| 3. Conjugation | Michael addition of glutathione to the reactive o-quinone. | GSH adducts | acs.orgnih.gov |

Cytochrome P450 (CYP) Enzyme Interaction Profiling

The cytochrome P450 superfamily of enzymes is central to the metabolism of a vast number of compounds. usc.educsfarmacie.cz The most significant isoforms for drug metabolism are CYP3A4 and CYP2D6. usc.edunih.gov

Compounds containing the 1,3-benzodioxole ring are known to interact significantly with these enzymes. The P450-catalyzed formation of catechol and subsequently o-quinone metabolites is a hallmark of their biotransformation. acs.orgscienceopen.com Specifically, studies have shown that CYP3A4 is involved in the metabolic activation of the benzodioxole ring of sitaxentan. acs.org Furthermore, the resulting reactive o-quinone metabolite has been shown to be an inhibitor of other P450 enzymes, including CYP2D6. acs.org This formation of a reactive metabolite that inhibits a key drug-metabolizing enzyme represents a mechanism for potential drug-drug interactions.

Structure-Activity Relationship (SAR) Exploration in Benzodioxole-Ethanamine Derivatives

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in medicinal chemistry and pharmacology. For derivatives of this compound, understanding these structure-activity relationships (SAR) is crucial for designing compounds with desired potency and selectivity for specific biological targets. This involves systematically modifying the chemical structure and evaluating the effects of these changes on the compound's interaction with receptors or enzymes.

Analysis of Substituent Effects on Molecular Interactions and Biological Activity

The biological activity of benzodioxole-ethanamine derivatives can be significantly influenced by the presence, position, and nature of various substituents on the aromatic ring and the ethylamine (B1201723) side chain. These substituents can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its ability to bind to and activate or inhibit a biological target.

Research on related phenethylamine (B48288) derivatives has provided valuable insights into these effects. For instance, studies on phenethylamine derivatives targeting the 5-hydroxytryptamine type 2A (5-HT2A) receptor have shown that substitutions on the phenyl ring play a critical role in binding affinity. biomolther.org Alkyl or halogen groups at the para-position of the phenyl ring have been found to positively influence binding affinity. biomolther.org This suggests that for this compound derivatives, substitutions at the 6- or 7-position of the benzodioxole ring could have a significant impact on receptor interactions.

Furthermore, the nature of the substituent is a key determinant of activity. For example, in the case of certain kinase inhibitors, the presence of a benzodioxole ring was found to be well-tolerated and could replace a phenyl moiety, indicating that the bulky and electron-donating nature of this group can be favorable for binding in specific protein cavities. nih.gov

The ethylamine side chain is another critical region for modification. The length of the chain, as well as substitutions on the amine group, can dramatically alter a compound's pharmacological profile. For instance, N-methylation of some phenethylamine derivatives is known to enhance their activity at certain receptors.

The following table summarizes the effects of various substituents on the biological activity of compounds structurally related to this compound, providing a basis for predicting the impact of similar substitutions on this core structure.

| Compound Class | Substituent | Position | Effect on Biological Activity | Receptor/Enzyme Target |

| Phenethylamines | Alkyl or Halogen | para-phenyl | Increased binding affinity | 5-HT2A Receptor |

| 1,3-Benzodioxolyl Pyrroles | Di-fluoro | 2-position of benzodioxole | ~4.5-fold higher antiviral activity | HIV-1 gp120 |

| 1,3-Benzodioxolyl Pyrroles | Two methyl groups | α-carbon of ethylamine | ~2.3-fold improved antiviral activity | HIV-1 gp120 |

| Tetrahydroisoquinolines | 5-Br, 8-OCH3 | Aromatic part | Potent mixed 5-HT1A/5-HT2A ligand | 5-HT1A/5-HT2A Receptors |

Mapping Tolerated and Avoidable Substitutions for Specific Receptor/Enzyme Selectivity

Achieving selectivity for a specific receptor or enzyme subtype is a major goal in drug design to minimize off-target effects. SAR studies are instrumental in mapping which substitutions are tolerated or even beneficial for selectivity, and which are detrimental.

For benzodioxole-containing compounds, the substitution pattern on the benzodioxole ring is a key factor in determining selectivity. For example, in the development of inhibitors for poly(ADP-ribose)polymerase 1 (PARP1), a 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) derivative was identified as a lead compound. nih.gov Subsequent modifications led to the discovery of a highly potent inhibitor, demonstrating that specific substitutions on the benzodioxine scaffold are well-tolerated and can enhance potency. nih.gov

In the context of monoamine oxidase (MAO) inhibitors, selectivity for MAO-A versus MAO-B is often a critical consideration. While some benzodioxole derivatives may show dual inhibition, specific substitutions can steer the compound towards selectivity for one isoform. For instance, studies on other heterocyclic scaffolds have shown that even minor structural changes can significantly alter the selectivity profile.

Conversely, some substitutions are to be avoided if selectivity is the goal. For example, in a series of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, modifications to the aromatic part, while maintaining potency at 5-HT1A receptors, led to an increase in affinity for 5-HT2A receptors, resulting in a loss of selectivity. nih.gov This highlights that certain structural regions are highly sensitive to substitution and can have a profound impact on the selectivity profile.

The following table provides examples of tolerated and avoidable substitutions for achieving receptor or enzyme selectivity in compound classes related to this compound.

| Compound Class | Tolerated Substitution for Selectivity | Avoidable Substitution for Selectivity | Target Receptor/Enzyme | Effect on Selectivity |

| 1,4-Benzodioxine Carboxamides | (Z)-2-(4-hydroxybenzylidene) at C2 | Unsubstituted lead compound | PARP1 | Increased potency and maintained selectivity |

| Tetrahydroisoquinolines | Unsubstituted aromatic part | Substitution on the aromatic part | 5-HT1A vs 5-HT2A Receptors | Loss of 5-HT1A selectivity |

| 1,3-Benzodioxolyl Pyrroles | 1,3-benzodioxole moiety | Phenyl moiety | HIV-1 gp120 | Tolerated replacement with retained activity |

Role As a Research Tool and Chemical Intermediate in Scientific Disciplines

Utilization as a Building Block in Complex Organic Synthesis

The primary role of 2-(1,3-Benzodioxole-4-yl)ethanamine in scientific research is as a structural scaffold or building block for the creation of more complex molecules. Its bifunctional nature, possessing both a reactive primary amine and an aromatic benzodioxole core, allows for a variety of chemical modifications. The amine group serves as a nucleophile or as a point for forming amides, imines, and other nitrogen-containing functionalities. The aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the fused dioxole ring and the ethylamine (B1201723) side chain must be considered.

Derivatives of this compound have been noted in chemical literature and patents, underscoring its utility. For instance, N-alkylated versions such as 2-(1,3-Benzodioxol-4-yl)-N-ethylethanamine are documented, demonstrating the amine's availability for synthetic elaboration. chemspider.com Furthermore, more complex derivatives like 1-(Benzodioxol-4-yl)-2-propylaminopentane are identified as novel compounds, prepared from corresponding precursors, highlighting the role of the 4-substituted benzodioxole core as an intermediate in the synthesis of new chemical entities. google.com

Application in Biochemical Assays and as Molecular Probes

While the broader class of benzodioxole-containing compounds has been investigated for various biological activities, specific data on the application of this compound in biochemical assays or as a molecular probe is not extensively detailed in the available research. Generally, the 1,3-benzodioxole (B145889) moiety is a key pharmacophore in many biologically active molecules and can be used to design ligands for enzymes and receptors. researchgate.net For example, derivatives of the related 5-yl isomer have been explored as ligands for studying enzyme activities. However, dedicated studies employing the 4-yl isomer for these purposes are not prominently reported. The development of a difluoro-substituted derivative of the 5-yl isomer for potential use as a probe in biochemical assays suggests a possible, though currently unexplored, avenue for the 4-yl isomer as well.

Precursor for Advanced Chemical Entities in Chemical Research

Functioning as a precursor is a key application of this compound. Its structure is a foundational component for building more elaborate molecules with potential applications in medicinal chemistry and materials science. The amine functionality allows for the introduction of diverse substituents, leading to libraries of related compounds for structure-activity relationship (SAR) studies.

Patents have identified amine compounds based on the benzodioxole ring as useful intermediates for preparing other novel compounds. google.com The synthesis of 1-(Benzodioxol-4-yl)-2-propylaminopentane exemplifies how the core structure of this compound can be a starting point for creating more substituted and complex molecules for further investigation. google.com The general strategy often involves the synthesis of the core benzodioxole structure, followed by the introduction and subsequent modification of the ethanamine side chain to produce advanced chemical entities. ontosight.ai

Contribution to the Development of New Synthetic Methodologies

The unique structural characteristics of benzodioxole derivatives can drive the development of new synthetic methods, particularly in asymmetric synthesis. While specific methodologies developed using this compound as the primary subject are not widely documented, the synthesis of related chiral amines and the importance of enantiomerically pure compounds in research are significant.

The general synthesis of 1,3-benzodioxole compounds and their derivatives can involve multi-step processes, including the formation of the benzodioxole ring from catechol precursors and subsequent functionalization. The exploration of scaffold hopping and analogue synthesis in related heterocyclic systems, such as 2,3-dihydro-1,4-benzodioxine derivatives, to develop new potent inhibitors for biological targets like PARP1, showcases the type of methodological advancements that can be applied to scaffolds like this compound. nih.gov Such strategies aim to create novel molecular architectures with improved properties, contributing to the broader field of synthetic chemistry.

Q & A

Basic Research Questions

Q. How can the purity of 2-(1,3-Benzodioxole-4-yl)ethanamine be assessed using thin-layer chromatography (TLC)?

- Methodological Answer : Use reverse-phase TLC plates (e.g., RP-2) impregnated with propionic acid or n-amylamine. Mobile phases comprising acetonitrile or methanol mixed with ammonium acetate buffer (pH 7.4) in a 4:1 ratio provide optimal separation. Compare retention factors (Rf) against known standards and quantify impurities via densitometry .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR spectra to verify the benzodioxole ring protons (δ 6.5–7.0 ppm) and ethanamine backbone (δ 2.5–3.5 ppm).

- Mass Spectrometry (MS) : Confirm molecular weight (218.34 g/mol) via ESI-MS or GC-MS, observing the parent ion [M+H] at m/z 219 .

- Infrared (IR) Spectroscopy : Identify characteristic C-O-C stretching (1250–1050 cm) of the benzodioxole ring and NH bending (1600–1500 cm) .

Q. What are the recommended safety protocols for handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) in a fume hood. Store in airtight containers at 2–8°C. In case of exposure, rinse thoroughly with water and seek medical attention. Consult SDS for compound-specific hazards, noting potential amine-related irritancy .

Advanced Research Questions

Q. How can structural ambiguities in derivatives of this compound be resolved?

- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL refinement. For example, SCXRD of a pyrazole derivative (CHNOS) resolved bond lengths (mean C–C = 0.002 Å) and torsion angles, confirming benzodioxole ring geometry. SHELX software is critical for high-resolution data (R factor < 0.05) .

Q. How should researchers address contradictions in analytical data (e.g., TLC vs. HPLC purity results)?

- Methodological Answer : Cross-validate using orthogonal methods: